L-吡咯烷酮-5-羧酸甲酯

概述

描述

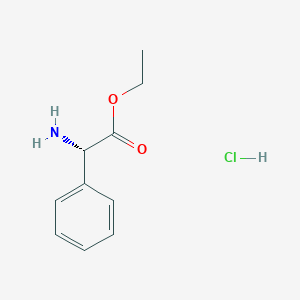

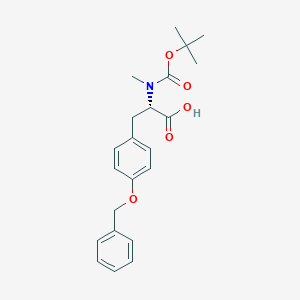

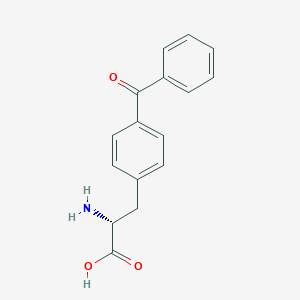

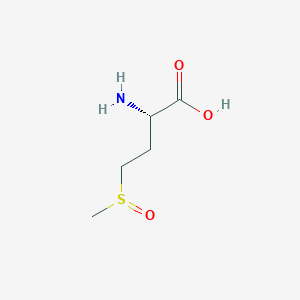

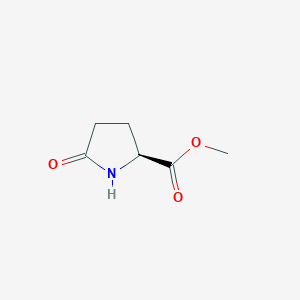

L-吡咯烷酮-2-羧酸甲酯,也称为甲基 (S)-5-氧代吡咯烷-2-羧酸酯,是一种化学化合物,分子式为 C6H9NO3。它是吡咯烷酮-2-羧酸的衍生物,吡咯烷酮-2-羧酸是一种天然存在的氨基酸衍生物。 L-吡咯烷酮-2-羧酸甲酯以其在有机合成和药物化学中的多种应用而闻名 .

科学研究应用

L-吡咯烷酮-2-羧酸甲酯在科学研究中具有广泛的应用:

化学: 它被用作合成各种有机化合物的中间体。

生物学: 它已被研究用于其在生物过程中的潜在作用,以及作为肽的构建块。

医学: 研究探索了其抗炎和抗氧化特性,使其成为药物开发的候选者。

作用机制

L-吡咯烷酮-2-羧酸甲酯的作用机制涉及它与特定分子靶标和途径的相互作用。它可以作为生物活性分子的合成前体,影响各种生化途径。 例如,它可能调节参与氧化应激反应和炎症的酶的活性 .

类似化合物:

吡咯烷酮-2-羧酸: L-吡咯烷酮-2-羧酸甲酯的母体化合物。

D-吡咯烷酮-2-羧酸甲酯: L-吡咯烷酮-2-羧酸甲酯的对映异构体,具有不同的立体化学。

L-吡咯烷酮-2-羧酸甲酯: 另一种具有类似性质的酯衍生物

独特性: L-吡咯烷酮-2-羧酸甲酯因其特定的立体化学而具有独特性,这会影响其生物活性 and reactivity.

生化分析

Biochemical Properties

Methyl L-pyroglutamate plays a crucial role in biochemical reactions, particularly in the context of amino acid metabolism. It interacts with several enzymes and proteins, including γ-glutamyl cyclotransferase and 5-oxoprolinase. These enzymes are involved in the conversion of glutathione to glutamate, a critical process in cellular metabolism . Methyl L-pyroglutamate can also inhibit the activity of certain enzymes, such as NADH:cytochrome c oxidoreductase and cytochrome c oxidase, which are essential components of the mitochondrial respiratory chain . These interactions highlight the compound’s potential impact on cellular energy production and metabolic regulation.

Cellular Effects

Methyl L-pyroglutamate has been shown to influence various cellular processes. In particular, it affects energy metabolism and lipid biosynthesis in cells. Studies have demonstrated that methyl L-pyroglutamate can significantly reduce the production of CO₂ and ATP levels in the cerebral cortex of young rats . This reduction in energy production can have downstream effects on cell signaling pathways, gene expression, and overall cellular metabolism. Additionally, methyl L-pyroglutamate has been observed to inhibit lipid biosynthesis, further impacting cellular function and metabolic homeostasis .

Molecular Mechanism

The molecular mechanism of methyl L-pyroglutamate involves its interaction with key enzymes and proteins in the cell. The compound binds to γ-glutamyl cyclotransferase, facilitating the conversion of glutathione to glutamate . This interaction is crucial for maintaining the balance of glutamate and glutathione in the cell, which is essential for cellular redox homeostasis. Methyl L-pyroglutamate also inhibits the activity of mitochondrial enzymes, such as NADH:cytochrome c oxidoreductase and cytochrome c oxidase, by binding to their active sites . This inhibition disrupts the electron transport chain, leading to reduced ATP production and altered cellular energy metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl L-pyroglutamate can change over time. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to high temperatures or oxidative environments . Long-term studies have shown that prolonged exposure to methyl L-pyroglutamate can lead to sustained inhibition of mitochondrial enzyme activity and persistent alterations in cellular energy metabolism . These findings suggest that the compound’s effects on cellular function can be long-lasting and may have implications for its use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of methyl L-pyroglutamate vary with different dosages in animal models. At low doses, the compound has been shown to modulate energy metabolism and lipid biosynthesis without causing significant toxicity . At higher doses, methyl L-pyroglutamate can induce adverse effects, including neurotoxicity and disruption of normal cellular function . These dose-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic settings to minimize potential toxicities.

Metabolic Pathways

Methyl L-pyroglutamate is involved in several metabolic pathways, primarily related to amino acid and glutathione metabolism. The compound is converted to glutamate through the action of γ-glutamyl cyclotransferase and 5-oxoprolinase . This conversion is a critical step in the γ-glutamyl cycle, which plays a vital role in maintaining cellular redox balance and detoxification processes . Additionally, methyl L-pyroglutamate can influence the flux of metabolites through the tricarboxylic acid cycle by modulating the activity of key mitochondrial enzymes .

Transport and Distribution

Within cells and tissues, methyl L-pyroglutamate is transported and distributed through specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion and is also actively transported by amino acid transporters . Once inside the cell, methyl L-pyroglutamate can accumulate in the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of the compound within different cellular compartments can influence its overall activity and impact on cellular function.

Subcellular Localization

Methyl L-pyroglutamate is primarily localized in the cytoplasm and mitochondria of cells. The compound’s subcellular localization is influenced by its chemical properties and interactions with specific transporters and binding proteins . In the mitochondria, methyl L-pyroglutamate interacts with key enzymes involved in the electron transport chain, modulating their activity and impacting cellular energy production . The localization of methyl L-pyroglutamate in these subcellular compartments is essential for its role in regulating cellular metabolism and maintaining redox balance.

准备方法

合成路线和反应条件: L-吡咯烷酮-2-羧酸甲酯可以通过酯化反应从 L-吡咯烷酮-2-羧酸合成。该过程涉及 L-吡咯烷酮-2-羧酸与甲醇在酸催化剂(如硫酸)存在下的反应。 该反应通常在回流条件下进行,以确保完全转化 .

工业生产方法: 在工业环境中,L-吡咯烷酮-2-羧酸甲酯的生产可能涉及连续流动工艺,以提高效率和产量。 使用先进的催化剂和优化的反应条件可以进一步提高合成的可扩展性 .

化学反应分析

反应类型: L-吡咯烷酮-2-羧酸甲酯会发生多种化学反应,包括:

氧化: 它可以被氧化形成相应的羧酸。

还原: 还原反应可以将其转化为醇衍生物。

取代: 亲核取代反应可以将不同的官能团引入分子中.

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 常见的还原剂包括氢化铝锂和硼氢化钠。

主要产物: 从这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羧酸,而还原可以产生醇 .

相似化合物的比较

Pyroglutamic acid: The parent compound from which methyl L-pyroglutamate is derived.

Methyl D-pyroglutamate: The enantiomer of methyl L-pyroglutamate with different stereochemistry.

L-pyroglutamic acid methyl ester: Another ester derivative with similar properties

Uniqueness: Methyl L-pyroglutamate is unique due to its specific stereochemistry, which can influence its biological activity and reactivity.

属性

IUPAC Name |

methyl (2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGPKMSGXAUKHT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197767 | |

| Record name | Methyl 5-oxo-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4931-66-2 | |

| Record name | Methyl pyroglutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4931-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-oxo-L-prolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004931662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-oxo-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-oxo-L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of L-pyroglutamic acid methyl ester?

A1: L-Pyroglutamic acid methyl ester has been isolated from various natural sources, including the medicinal mushroom Cordyceps sinensis , the plant Brachystemma calycinum used in traditional medicine , and the fungus Penicillium jiangxiense, the anamorph of medicinal Cordyceps jiangxiensis . It has also been found in Weiceng, a fermented soybean product .

Q2: Can you describe the synthesis of L-pyroglutamic acid methyl ester?

A2: One documented synthetic method begins with L-pyroglutamic acid. This is dissolved in methanol, and thionyl chloride is added as a catalyst. After reaction, sodium bicarbonate is introduced to stop the process, yielding methyl L-pyroglutamate. In the next step, the methyl L-pyroglutamate is dissolved in dichloromethane, and both DMAP (catalyst) and di-tert-butyl dicarbonate are added to ultimately produce L-pyroglutamic acid methyl ester . Another approach involves the alkylation of N-Boc-L-pyroglutamic acid methyl ester with different benzylic halides and their homologues. This method primarily yields anti-C-4-alkylated products. Subsequent formation of the N-Boc-iminium ion and Friedel-Crafts intramolecular cationic ring closure can lead to the creation of fused 1-azacyclodihydroindene derivatives .

Q3: Has L-pyroglutamic acid methyl ester been investigated in the context of the Maillard reaction?

A3: Yes, researchers have studied the formation of L-pyroglutamic acid methyl ester during a solid-phase Maillard reaction between L-glutamic acid and glucose. Using a combined thermogravimetry-solid phase microextraction-gas chromatography-mass spectrometry (TG-SPME-GC-MS) system, they found that this compound emerged as a Maillard product at temperatures above 170°C .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。